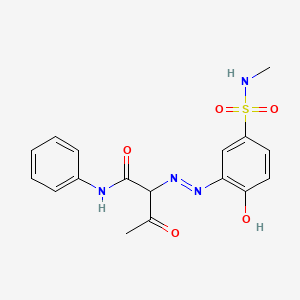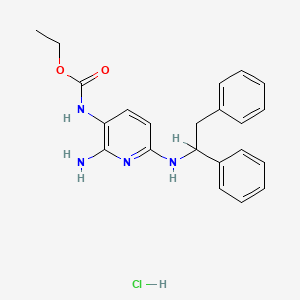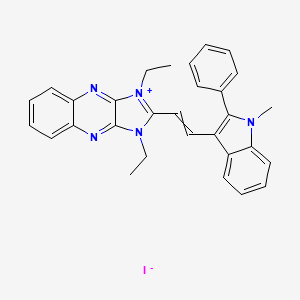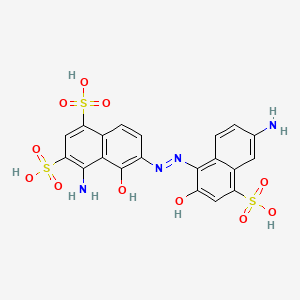
4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to form stable azo compounds. This compound is characterized by its multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the diazotization of 6-amino-2-hydroxy-4-sulfo-1-naphthylamine followed by coupling with 5-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an aqueous alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled addition of 2-aminonaphthalene-6,8-disulfonic acid to a sodium hydroxide solution at elevated temperatures (around 190°C). The reaction mixture is maintained at this temperature for several hours to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions
Azo Coupling Reactions: The compound undergoes azo coupling reactions with diazonium salts to form azo dyes.
Oxidation and Reduction: The amino and hydroxyl groups in the compound can participate in oxidation and reduction reactions, altering the compound’s color properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions
Diazonium Salts: Used in azo coupling reactions.
Alkaline Medium: Facilitates the formation of azo bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium dithionite for reduction reactions.
Major Products Formed
Azo Dyes: Formed through azo coupling reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Scientific Research Applications
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The amino and hydroxyl groups contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Shares similar functional groups and reactivity.
4-Amino-2-hydroxyamino-6-nitrotoluene: Another compound with amino and hydroxyl groups, used in dye synthesis.
4-Amino-6-hydroxy-2-mercaptopyrimidine: Contains amino and hydroxyl groups, used in various chemical applications.
Uniqueness
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its combination of multiple functional groups, which provide a high degree of reactivity and versatility. Its ability to form stable azo bonds and its solubility in water make it particularly valuable in the dye industry.
Properties
CAS No. |
23554-16-7 |
|---|---|
Molecular Formula |
C20H16N4O11S3 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
4-amino-6-[(6-amino-2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H16N4O11S3/c21-8-1-2-9-11(5-8)14(36(27,28)29)6-13(25)19(9)24-23-12-4-3-10-15(37(30,31)32)7-16(38(33,34)35)18(22)17(10)20(12)26/h1-7,25-26H,21-22H2,(H,27,28,29)(H,30,31,32)(H,33,34,35) |
InChI Key |
DTCBDSOJBSDRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1N)S(=O)(=O)O)O)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
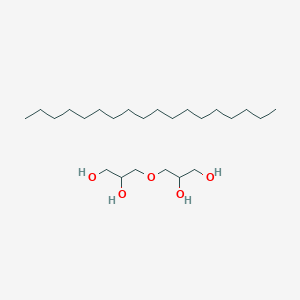
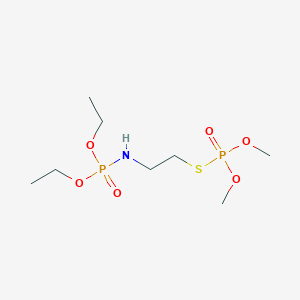

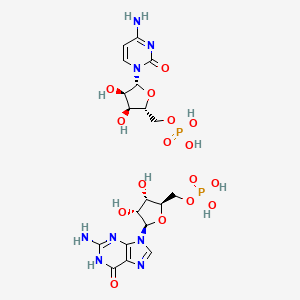

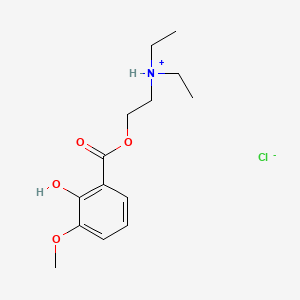
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
